1-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid 1-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447048
InChI: InChI=1S/C12H17N3O3S/c1-18-10-7-9(13-12(14-10)19-2)15-5-3-8(4-6-15)11(16)17/h7-8H,3-6H2,1-2H3,(H,16,17)
SMILES: COC1=NC(=NC(=C1)N2CCC(CC2)C(=O)O)SC
Molecular Formula: C12H17N3O3S
Molecular Weight: 283.35 g/mol

1-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC13447048

Molecular Formula: C12H17N3O3S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid -

Specification

Molecular Formula C12H17N3O3S
Molecular Weight 283.35 g/mol
IUPAC Name 1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C12H17N3O3S/c1-18-10-7-9(13-12(14-10)19-2)15-5-3-8(4-6-15)11(16)17/h7-8H,3-6H2,1-2H3,(H,16,17)
Standard InChI Key ALJAYURNOFIOEV-UHFFFAOYSA-N
SMILES COC1=NC(=NC(=C1)N2CCC(CC2)C(=O)O)SC
Canonical SMILES COC1=NC(=NC(=C1)N2CCC(CC2)C(=O)O)SC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises:

  • Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

    • Substituents:

      • Methoxy (-OCH3_3) at position 6.

      • Methylsulfanyl (-SCH3_3) at position 2.

  • Piperidine ring: A six-membered saturated heterocycle with a carboxylic acid (-COOH) at position 4.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC12H17N3O3S\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight283.35 g/mol
IUPAC Name1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid
Key Functional GroupsCarboxylic acid, methoxy, methylsulfanyl, piperidine

The methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid enables hydrogen bonding and ionization under physiological conditions .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves sequential modifications of pyrimidine and piperidine precursors:

  • Pyrimidine Core Formation:

    • Condensation of thiourea with β-diketones or β-keto esters to form the pyrimidine ring .

    • Introduction of methoxy and methylsulfanyl groups via nucleophilic substitution .

  • Piperidine Coupling:

    • Suzuki–Miyaura cross-coupling to attach the piperidine moiety .

    • Carboxylic acid introduction through hydrolysis of ester intermediates .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Pyrimidine ring synthesisThiourea, β-keto ester, HCl65–70%
2Methoxy substitutionNaOMe, DMF, 80°C80%
3Piperidine couplingPd(PPh3_3)4_4, K2_2CO3_3, DME60%
4Carboxylic acid formationLiOH, THF/H2_2O90%

Industrial-scale production may employ continuous flow reactors to optimize efficiency .

CompoundTarget EnzymeIC50_{50} (nM)Selectivity (vs. PKA)
This compoundPKB/Akt50150-fold
4-Amino-1-(7H-pyrrolo...)PKB/Akt10200-fold
ImatinibBcr-Abl kinase25N/A

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to ionizable carboxylic acid .

  • Stability: Degrades under strong acidic/basic conditions via hydrolysis of the methylsulfanyl group.

Table 4: Physicochemical Parameters

ParameterValueMethod
LogP1.8Computational prediction
pKa (COOH)3.2Potentiometric titration
Melting Point215–217°C (decomposes)DSC

Research Findings and Comparative Analysis

Structural Analogs

  • VC13447048: Differs by a tert-butyl ester, enhancing metabolic stability.

  • APD597: Lacks the methylsulfanyl group, reducing kinase affinity .

Mechanistic Insights

  • Binding Mode: Molecular docking shows the carboxylic acid forms hydrogen bonds with PKB’s hinge region .

  • Metabolism: Hepatic oxidation of the piperidine ring necessitates prodrug strategies for oral bioavailability .

Applications in Scientific Research

Drug Development

  • Lead Optimization: Modifications to the piperidine ring improve pharmacokinetics .

  • Biochemical Probes: Used to study PKB/Akt signaling in cancer models .

Industrial Relevance

  • Agrochemicals: Pyrimidine derivatives serve as herbicides and fungicides .

Future Directions

  • Targeted Delivery: Nanoparticle encapsulation to enhance bioavailability.

  • Dual-Action Inhibitors: Hybrid molecules combining PKB and protease inhibition.

  • Green Synthesis: Catalytic methods to reduce waste in large-scale production.

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